molecular formula C10H7ClFN3OS B1415417 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 1105192-71-9

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B1415417
CAS RN: 1105192-71-9
M. Wt: 271.7 g/mol
InChI Key: GHBBAZLICRNQTL-UHFFFAOYSA-N
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Description

“2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound. It is also known as flufenacet . Flufenacet is a selective herbicide, moderately soluble in water, and is not highly volatile . It is moderately toxic to humans via the oral route and is considered to be a skin sensitizer .

Scientific Research Applications

Synthesis and Anesthetic Activities

  • Local Anesthetic Properties : Derivatives of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide have been synthesized and shown to possess local anesthetic activity. This was demonstrated using a rat sciatic nerve model, suggesting potential applications in anesthesia (Badiger et al., 2012).

Antimicrobial Applications

  • Antimicrobial Activity : Some derivatives have been created for their antimicrobial properties. These compounds showed significant activity against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013).

Anti-inflammatory and Anticancer Applications

  • Anti-inflammatory Activity : Certain derivatives have shown significant anti-inflammatory effects, indicating potential for development as anti-inflammatory agents (Sunder & Maleraju, 2013).
  • Anticancer Screening : Imidazothiadiazole analogs of this compound have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, indicating potential as anticancer agents (Abu-Melha, 2021).

Structural and Molecular Studies

  • Structural Analysis : Studies have been conducted on the structure of these compounds, exploring their molecular interactions and crystalline properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Boechat et al., 2011).

Additional Applications

  • Herbicide Detection : Research has also been conducted on the detection of related compounds in natural water, which is significant for environmental monitoring and agricultural management (Zimmerman et al., 2002).

Mechanism of Action

properties

IUPAC Name

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3OS/c11-5-8(16)13-10-15-14-9(17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBBAZLICRNQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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